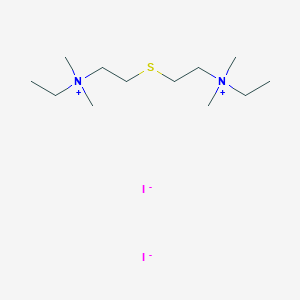![molecular formula C13H17NO3 B076515 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole CAS No. 13488-71-6](/img/structure/B76515.png)
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole, also known as MPO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazolomorphinans and has been shown to have a high affinity for the mu-opioid receptor.
作用机制
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor. Activation of the mu-opioid receptor leads to the inhibition of the release of neurotransmitters involved in pain transmission, resulting in analgesia. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have a high affinity for the mu-opioid receptor, which allows for potent analgesic effects.
生化和生理效应
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potent analgesic effects in animal models. It has also been shown to have potential applications in the treatment of drug addiction and depression. Studies have shown that 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole can modulate the reward pathway in the brain, which is involved in drug addiction. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is its high affinity for the mu-opioid receptor, which allows for potent analgesic effects. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potential applications in the treatment of drug addiction and depression. However, one limitation of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is its potential for addiction and abuse. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have similar effects to other opioids, which can lead to addiction and abuse.
未来方向
For 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole research include further optimization of the synthesis method to produce higher yields and purity. Additionally, further studies are needed to determine the potential therapeutic applications of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in the treatment of chronic pain, drug addiction, and depression. Furthermore, studies are needed to determine the safety and efficacy of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in human clinical trials. Finally, research is needed to determine the potential for abuse and addiction with 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole use.
Conclusion:
In conclusion, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which allows for potent analgesic effects. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potential applications in the treatment of drug addiction and depression. However, further research is needed to determine the safety and efficacy of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in human clinical trials.
合成方法
The synthesis of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl 2-bromomethylacrylate in the presence of a base to form the intermediate product. This intermediate product is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst to form the final product, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole. The synthesis of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been optimized to produce high yields and purity.
科学研究应用
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain modulation. Studies have shown that 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has analgesic properties and can be used to treat chronic pain. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has also been shown to have potential applications in the treatment of drug addiction and depression. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
属性
CAS 编号 |
13488-71-6 |
|---|---|
产品名称 |
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole |
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
7a-methyl-6-(phenoxymethyl)-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole |
InChI |
InChI=1S/C13H17NO3/c1-13-14(7-8-16-13)9-12(17-13)10-15-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI 键 |
YOTZQQWDFSJCEY-UHFFFAOYSA-N |
SMILES |
CC12N(CCO1)CC(O2)COC3=CC=CC=C3 |
规范 SMILES |
CC12N(CCO1)CC(O2)COC3=CC=CC=C3 |
其他 CAS 编号 |
13488-71-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



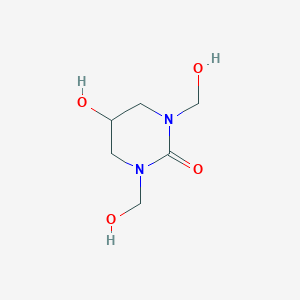
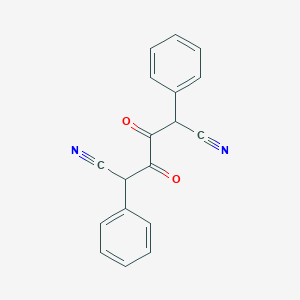
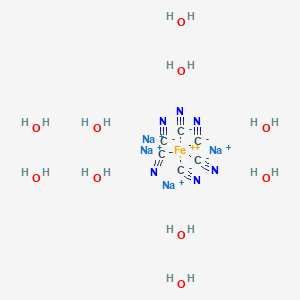
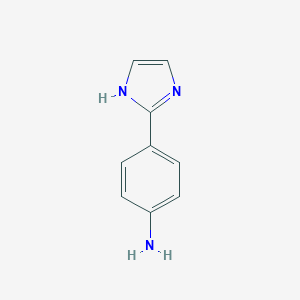
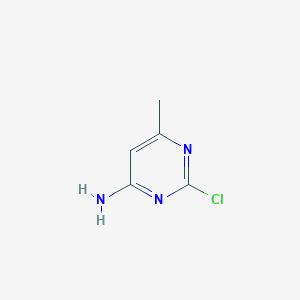
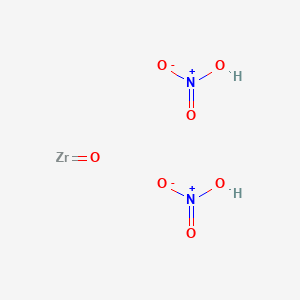
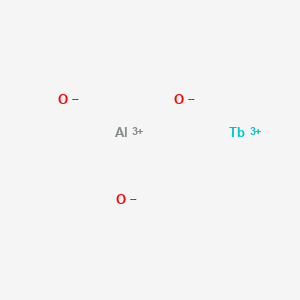
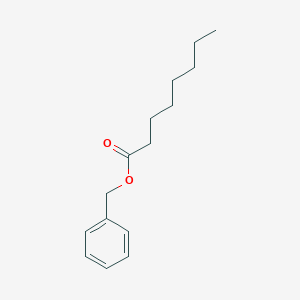
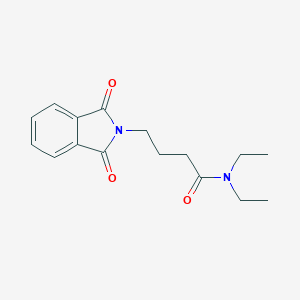
![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
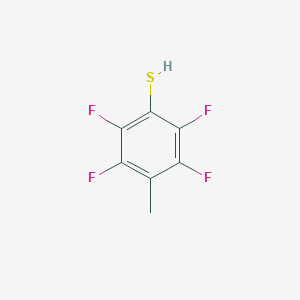
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)

